1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride physical and chemical properties
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidine core, a functionality prevalent in a vast array of pharmaceuticals and biologically active molecules. The piperidine scaffold is a key structural motif in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride, along with detailed protocols for its synthesis and characterization, offering valuable insights for researchers in drug discovery and development.
The structure of this compound, with its dimethoxybenzyl group attached to the piperidine nitrogen and an amine group at the 4-position, suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The dihydrochloride salt form is likely utilized to enhance the compound's solubility and stability for research and development purposes.
Physicochemical Properties
While specific experimental data for 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride is not widely available in published literature, we can infer its properties based on the known characteristics of its structural components and data from similar compounds.
| Property | Value (Predicted/Estimated) | Basis for Estimation |
| Molecular Formula | C₁₄H₂₄Cl₂N₂O₂ | Based on the structure of the free base (C₁₄H₂₂N₂O₂) and the addition of two molecules of HCl.[2] |
| Molecular Weight | 323.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar amine dihydrochloride salts. |
| Melting Point | Not available. Expected to be a high-melting solid, likely with decomposition. | Dihydrochloride salts of similar piperidine derivatives often have high melting points. For example, piperazine dihydrochloride melts at 318-320 °C with decomposition.[3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt form generally enhances aqueous solubility. |
| pKa | Not available. The piperidine nitrogen and the primary amine will have distinct pKa values. The piperidine nitrogen's pKa is likely to be in the range of 8-9, while the primary amine's pKa is expected to be around 10-11. | Based on the pKa of piperidine (11.22) and other primary amines.[1] |
| LogP (XlogP) | 1.3 (for the free base) | Predicted value from PubChem for the free base, 1-(2,6-dimethoxybenzyl)piperidin-4-amine.[2] |
Chemical Characteristics and Reactivity
Stability: Piperidine derivatives are generally stable at room temperature when stored in a cool, dry place away from direct sunlight. However, they can be susceptible to degradation under certain conditions:
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pH: As a dihydrochloride salt, the compound is stable in acidic to neutral conditions. In basic conditions, the free base will be liberated, which may be less stable and more prone to oxidation.
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Temperature: Elevated temperatures can lead to decomposition.
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Oxidation: The amine groups can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.
Reactivity: The reactivity of 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride is dictated by its functional groups: the secondary amine within the piperidine ring (which is quaternized in the salt form), the primary amine at the 4-position, and the dimethoxybenzyl group.
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Primary Amine: The primary amine at the 4-position is a key site for further functionalization. It can undergo a variety of reactions, including:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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2,6-Dimethoxybenzyl Group: The 2,6-dimethoxybenzyl group can influence the reactivity of the piperidine nitrogen. The methoxy groups are electron-donating and can affect the nucleophilicity of the nitrogen in the free base form. This group is generally stable but can be cleaved under strong acidic conditions.
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of similar piperidine derivatives and should be adapted and optimized for the specific target compound.
Synthesis Workflow
Caption: Proposed synthetic workflow for 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride.
Step 1: Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine (Reductive Amination)
This procedure is based on general methods for the synthesis of N-benzylpiperidines.
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Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 2,6-dimethoxybenzaldehyde (1.0-1.2 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5-2.0 eq).
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Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the free base, 1-(2,6-dimethoxybenzyl)piperidin-4-amine.
Step 2: Formation of the Dihydrochloride Salt
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Dissolution: Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
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Precipitation: The dihydrochloride salt should precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride as a solid.
Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure of the compound.
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Protocol:
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Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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Expected ¹H NMR Signals:
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Signals corresponding to the aromatic protons of the 2,6-dimethoxybenzyl group.
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A singlet for the benzylic methylene (CH₂) protons.
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Signals for the methoxy (OCH₃) groups.
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Complex multiplets for the piperidine ring protons.
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A signal for the proton on the 4-position of the piperidine ring.
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Broad signals for the amine protons (NH and NH₃⁺), which may exchange with the solvent.
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Expected ¹³C NMR Signals:
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Signals for the aromatic carbons.
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A signal for the benzylic carbon.
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Signals for the methoxy carbons.
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Signals for the carbons of the piperidine ring.
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2. Mass Spectrometry (MS)
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Purpose: To determine the molecular weight and fragmentation pattern of the compound.
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Protocol:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).
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Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
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Expected Results:
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The primary ion observed will likely be the [M+H]⁺ ion of the free base, corresponding to a mass-to-charge ratio (m/z) of approximately 251.18.
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Tandem MS (MS/MS) of the parent ion can provide structural information through characteristic fragmentation patterns, such as the loss of the benzyl group or cleavage of the piperidine ring.
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3. High-Performance Liquid Chromatography (HPLC)
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Purpose: To assess the purity of the compound.
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Protocol:
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Column: A reverse-phase C18 column is typically suitable.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).
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Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
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Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the main peak.
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Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a valuable chemical intermediate with potential applications in the synthesis of novel bioactive compounds. This technical guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. While specific experimental data for some of its physical properties are lacking, the provided protocols and estimated properties offer a solid foundation for researchers to work with this compound in their drug discovery and development endeavors. Further experimental investigation is warranted to fully elucidate its physicochemical profile.
References
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PubChem. (n.d.). Piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,6-dimethoxybenzyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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- Kishida Chemical Co., Ltd. (2020). Safety Data Sheet for a similar chemical compound.
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ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-(2,4-dimethoxybenzyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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